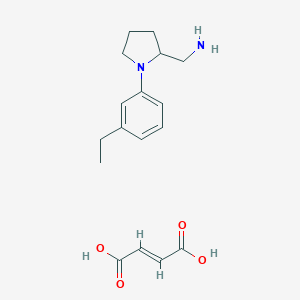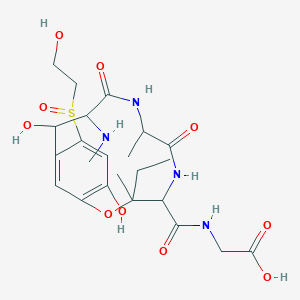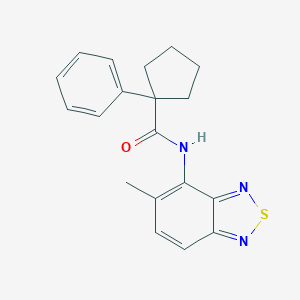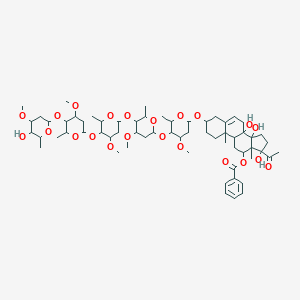
Epilachnadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epilachnadiene is a natural product that belongs to the sesquiterpene class of compounds. It is mainly found in the ladybug species Epilachna varivestis, which is commonly known as Mexican bean beetle. Epilachnadiene has been studied extensively for its biological properties and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Electroporation in Gene Delivery
Electroporation (EP) has been a significant technique in basic research for over 25 years, aiding in the transfer of DNA into cells in vitro. It enhances the transfer of DNA vaccines and therapeutic plasmids to various tissues, resulting in high expression levels and potential clinical benefits. This method has seen advancements in nonviral gene transfer as a treatment for various conditions and is being applied in many species, including humans. Clinical trials employing EP are currently ongoing, showcasing its transition from basic science to clinical applications (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Azamacrolides and Epilachnadiene in Beetle Secretion
A study on the pupal defensive secretion of the Mexican bean beetle, Epilachna varivestis, discovered a group of novel alkaloids named azamacrolides. The major component of this secretion was identified as epilachnene, and the secretion also contained epilachnadiene. This research sheds light on the unique chemical composition of beetle secretions and their potential applications in various scientific fields (Attygalle et al., 1993).
Translational Epidemiology in Genetic Research
Translational research (TR) in epidemiology has gained prominence, especially in human genomics, and plays a critical role in translating scientific discoveries into population health impact. This approach encompasses four phases, from exploring basic scientific discoveries to evaluating their efficacy in observational studies and controlled trials, and finally assessing their impact on population health outcomes. Epidemiology's integral role in knowledge synthesis and quantitative methods, such as meta-analysis, is crucial for the advancement of TR (Khoury, Gwinn, & Ioannidis, 2010).
Epigenetics in Cancer Research
Epigenetics, a field focusing on heritable changes in gene function, has become prominent in cancer research. Discoveries in DNA methylation and histone modifications have led to the development of new biomarkers for disease and novel pharmacological strategies. The approval of the first epigenetic drugs for certain leukemias and lymphomas highlights the potential of epigenetics in mainstream oncology (Rodríguez-Paredes & Esteller, 2011).
Theory and Application of Electroporative Gene Delivery
The theory and practice of electroporative gene transfer are crucial for preclinical and translational gene therapy. In vivo electroporation has become a leading technology for developing nonviral gene therapies and nucleic acid vaccines (NAV). Critical parameters governing EP efficacy, such as cell size and field strength, need optimization for each tissue to maximize gene delivery while minimizing cell damage (Somiari et al., 2000).
Eigenschaften
CAS-Nummer |
147363-83-5 |
|---|---|
Produktname |
Epilachnadiene |
Molekularformel |
C39H65N5O9 |
Molekulargewicht |
265.39 g/mol |
IUPAC-Name |
(5R,7Z,10Z)-5-propyl-1-oxa-4-azacyclopentadeca-7,10-dien-15-one |
InChI |
InChI=1S/C16H27NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5-6,8,15,17H,2,4,7,9-14H2,1H3/b5-3-,8-6-/t15-/m1/s1 |
InChI-Schlüssel |
BXYITUWPJTZYAS-BMRLUTBMSA-N |
Isomerische SMILES |
CCC[C@@H]1C/C=C\C/C=C\CCCC(=O)OCCN1 |
SMILES |
CCCC1CC=CCC=CCCCC(=O)OCCN1 |
Kanonische SMILES |
CCCC1CC=CCC=CCCCC(=O)OCCN1 |
Synonyme |
11-propyl-12-azacyclotetradec-5,8-dien-14-olide epilachnadiene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)


![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)


